,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide (commonly referred to as 2-chloro-1,3,2-benzodioxaphosphole 2-oxide or COP) is a valuable reagent in organic synthesis, particularly for the phosphorylation of various nucleophiles. Its cyclic structure and the presence of a reactive chlorine atom make it a good leaving group, facilitating the transfer of the phosphate group to other molecules.
Studies have shown the effectiveness of COP in the synthesis of various compounds, including:
The unique properties of COP continue to be explored by researchers, with potential applications emerging in various fields:
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide is a chemical compound with the molecular formula C6H4ClO3P and a molecular weight of approximately 190.52 g/mol. It is classified within the family of dioxaphospholes, which are cyclic compounds containing phosphorus and oxygen in their structure. This specific compound features a benzene ring fused with a dioxaphosphole ring that incorporates a chlorine atom and an oxide group at the 2-position. Its unique structure contributes to its chemical reactivity and potential applications in various fields, including organic synthesis and materials science .
These reactions are significant for synthesizing new compounds and exploring their properties .
Several methods have been reported for synthesizing 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide:
These synthesis routes allow for the preparation of the compound in various settings, including laboratory research and industrial applications .
1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide has several notable applications:
Research continues into expanding its applications across different fields .
Several compounds share structural similarities with 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Notable Features |
---|---|---|
1,3,2-Dioxaphospholane | Cyclic dioxaphosphole | Lacks aromaticity; used primarily in polymer chemistry |
Phenylphosphonic dichloride | Phosphonic acid derivative | More reactive; used in pesticide formulations |
O-Phenylene phosphorochloridate | Chlorophosphate | Used as a coupling agent; more versatile in reactions |
2-Chloro-1,3,2-dioxaphospholane 2-oxide | Dioxaphospholane | Similar but less stable; different reactivity profile |
The unique combination of aromaticity and specific functional groups in 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide distinguishes it from these similar compounds. Its potential applications in organic synthesis and materials science further enhance its significance within this chemical family .
The synthesis of 1,3,2-benzodioxaphosphole, 2-chloro-, 2-oxide (CAS 1499-17-8) typically involves cyclization reactions between phosphorus-containing precursors and catechol derivatives. A common approach utilizes phosphorus oxychloride (POCl₃) and catechol under controlled conditions. For example, phosphorus oxychloride reacts with catechol in a 1:1 molar ratio in anhydrous toluene or tetrahydrofuran (THF) at 80–100°C, yielding the target compound with triethylamine as a base to neutralize HCl byproducts.
An alternative method employs aryl phosphorodichloridates (e.g., phenyl phosphorodichloridate) and 2,3-dihydroxyethyl benzoate. Cyclization occurs via heating in a toluene-THF solvent mixture, forming the benzodioxaphosphole core. These methods achieve yields of 60–75%, with purity confirmed via ³¹P NMR spectroscopy (δ −8.95 ppm for the phosphoryl group).
Key Reaction:
$$
\text{Catechol} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, toluene}} \text{1,3,2-Benzodioxaphosphole, 2-chloro-, 2-oxide}
$$
The chlorine atom at the phosphorus center undergoes nucleophilic substitution with alkoxides, amines, or thiols. For instance, sodium methoxide replaces the chloride in 2-chloro-1,3,2-benzodioxaphosphole 2-oxide to form 2-methoxy derivatives. Similarly, reactions with secondary amines (e.g., morpholine) produce phosphoramidates, which are intermediates for agrochemicals.
Notably, 2-chloro-1,3,2-benzodioxaphosphole 2-oxide reacts with sodium alkoxides in ethanol to yield 2-alkoxy derivatives, which are precursors for spirocyclic compounds. The reaction proceeds via an Sₙ2 mechanism, with inversion of configuration at phosphorus.
Cyclocondensation with bifunctional nucleophiles enables access to fused heterocycles. For example:
Table 1: Cyclocondensation Products
Substrate | Reagent | Product | Yield (%) |
---|---|---|---|
2-Chloro-benzodioxaphosphole | Chloroacetyl chloride | Azetidinone derivative | 70 |
2-Chloro-benzodioxaphosphole | Mercaptoacetic acid | Thiazolidinone derivative | 65 |
Carbohydrazide intermediates facilitate the introduction of azomethine and hydrazone functionalities. Hydrazinolysis of ethyl 1,3,2-benzodioxaphosphole-4-carboxylate-2-oxide with hydrazine hydrate produces 2-(4-substituted phenoxy)benzodioxaphosphole-4-carbohydrazides. These intermediates react with aromatic aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for Mannich bases and antimicrobial agents.
Example Reaction Sequence:
Spirocyclic derivatives are synthesized via intramolecular phospha-Friedel–Crafts cyclization. For example, 2,2′-spirobi(1,3,2-benzodioxaphosphole) forms when 1,3,2-benzodioxaphosphole-2-oxide reacts with excess catechol under oxidative conditions. This spirocyclic compound serves as a peptide coupling reagent, suppressing racemization to <0.1% in the presence of N-hydroxysuccinimide.
Spirocyclization Mechanism:
Table 2: Spirocyclic Derivatives
Starting Material | Reagent | Spiro Product | Application |
---|---|---|---|
2-Chloro-benzodioxaphosphole | Catechol | 2,2′-Spirobi-derivative | Peptide synthesis |
Corrosive